

p-Tolylmaleimide: A Comprehensive Safety and Handling Guide for Research Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p-Tolylmaleimide*

Cat. No.: B7728571

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolylmaleimide, also known as N-(p-tolyl)maleimide or 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, is a chemical compound with growing interest in the fields of medicinal chemistry and materials science. It is recognized for its potential as an anticancer agent, capable of inducing apoptosis in cancer cells.^[1] Given its reactive nature and biological activity, a thorough understanding of its safety profile and proper handling procedures is paramount for researchers and professionals in drug development. This guide provides a comprehensive overview of the safety data for **p-Tolylmaleimide**, including its physicochemical properties, hazard classifications, handling and storage protocols, and emergency procedures.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **p-Tolylmaleimide** is presented in the table below. This information is crucial for safe handling, storage, and in the event of a spill.

Property	Value	Reference
Chemical Formula	C ₁₁ H ₉ NO ₂	[2]
Molecular Weight	187.19 g/mol	
Appearance	White to yellow powder/crystal	[3]
Melting Point	86 - 90 °C	
Boiling Point	162 - 163 °C at 12 mmHg	[4]
Solubility	Soluble in organic solvents like DMSO and DMF. [5] [6]	[5] [6]
CAS Number	1631-28-3	[3]

Hazard Identification and GHS Classification

p-Tolylmaleimide is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its oral toxicity, and its ability to cause skin and eye irritation, and respiratory irritation.[\[7\]](#)

Hazard Class	Category	Hazard Statement	Pictogram
Acute Toxicity, Oral	4	H302: Harmful if swallowed	
Skin Corrosion/Irritation	2	H315: Causes skin irritation	
Serious Eye Damage/Eye Irritation	1	H318: Causes serious eye damage	
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)	3	H335: May cause respiratory irritation	

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling **p-Tolylmaleimide** to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive selection of PPE should be worn at all times when working with **p-Tolylmaleimide**.^[8]

- Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and dust.^[9]
- Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.^[8]
- Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be considered.^[8]
- Respiratory Protection: If handling the powder outside of a certified chemical fume hood or in a poorly ventilated area, a NIOSH-approved respirator with a particulate filter is necessary.
^[10]

Engineering Controls

- Work with **p-Tolylmaleimide** should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.^[11]
- An eyewash station and a safety shower must be readily accessible in the immediate work area.^[12]

Storage

Proper storage is crucial to maintain the stability of **p-Tolylmaleimide** and prevent accidents.

- Store in a tightly closed container in a cool, dry, and well-ventilated area.^[13]
- Keep away from incompatible materials such as strong oxidizing agents.^[14]

- Protect from moisture.[10]
- For long-term storage, some suppliers recommend refrigeration at -20°C.[5]

Emergency and First Aid Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First Aid Measures

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
- Skin Contact: Immediately remove all contaminated clothing.[15] Wash the affected area with soap and plenty of water for at least 15 minutes.[15] If irritation persists, seek medical attention.[15]
- Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[14] If the person is not breathing, give artificial respiration.[14] Seek medical attention if you feel unwell.[14]
- Ingestion: Do NOT induce vomiting.[4] If the victim is conscious and able to swallow, give them water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention or call a poison control center.[4]

Spill and Disposal Procedures

- Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent, followed by soap and water.
- Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated container for chemical waste.
- Disposal: Dispose of **p-Tolylmaleimide** and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[14]

Experimental Protocols for Hazard Assessment

The following are summaries of standardized OECD guidelines for assessing the key hazards of **p-Tolylmaleimide**.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to determine the potential of a substance to cause skin irritation or corrosion.

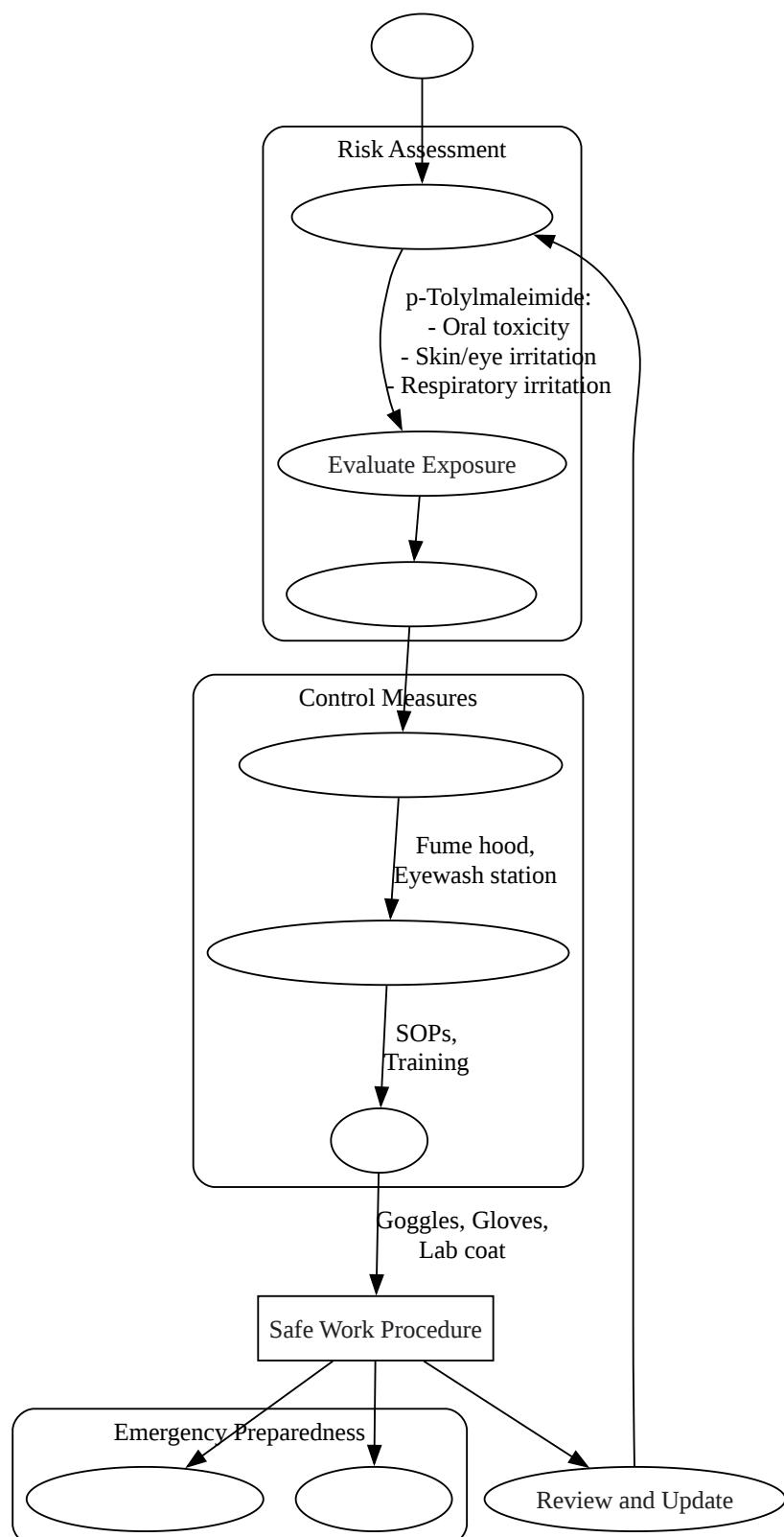
- Animal Model: A single healthy young adult albino rabbit is typically used for the initial test. [\[11\]](#)
- Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped.
- Application: A dose of 0.5 g of the test substance (moistened with a small amount of water if solid) is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.[\[11\]](#)
- Exposure: The exposure duration is 4 hours.[\[11\]](#)
- Observation: After the exposure period, the patch is removed, and the skin is gently cleaned. The skin is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[\[11\]](#)
- Scoring: The severity of the skin reactions is scored according to a standardized grading system.
- Confirmation: If a corrosive effect is not observed, the test may be confirmed using additional animals.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

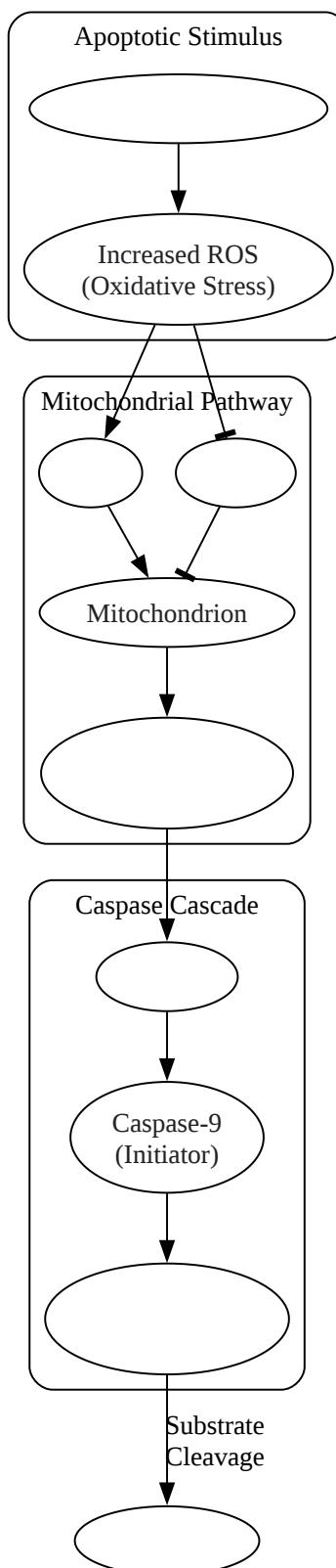
- Animal Model: A single healthy young adult albino rabbit is used for the initial test.
- Application: A dose of 0.1 g of the solid substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control. The eyelids are gently held together for about one second.
- Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, redness, and swelling.
- Scoring: The ocular lesions are scored using a standardized system.
- Confirmation: If a severe irritant or corrosive effect is not observed, the response is confirmed in up to two additional animals.

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)


This method is used to estimate the acute oral toxicity of a substance.

- Animal Model: Typically, female rats are used.
- Procedure: This is a stepwise procedure using a minimum number of animals. A starting dose is selected from one of four fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).
- Dosing: A group of three female rats is dosed with the starting dose.
- Observation: The animals are observed for signs of toxicity and mortality for up to 14 days.
- Stepwise Progression: The outcome of the first group determines the next step. If mortality is observed, the test is repeated with a lower dose. If no mortality is observed, the test is repeated with a higher dose. This continues until the toxicity class of the substance can be determined.

Mechanism of Action and Signaling Pathways


p-Tolylmaleimide has been identified as a potential anticancer agent due to its ability to induce apoptosis, or programmed cell death, in cancer cells. The underlying mechanism is believed to

involve the intrinsic, or mitochondrial, pathway of apoptosis.

[Click to download full resolution via product page](#)

The maleimide moiety is an electrophilic Michael acceptor that can react with nucleophilic thiol groups on proteins, such as those in cysteine residues. This interaction can lead to the depletion of intracellular glutathione (GSH), a key antioxidant, resulting in increased levels of reactive oxygen species (ROS) and oxidative stress. This cellular stress can trigger the mitochondrial pathway of apoptosis.

[Click to download full resolution via product page](#)

Key events in this pathway include:

- Activation of Pro-apoptotic Proteins: Oxidative stress leads to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax.
- Inhibition of Anti-apoptotic Proteins: Concurrently, anti-apoptotic proteins like Bcl-2 are inhibited.
- Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance between pro- and anti-apoptotic proteins leads to the permeabilization of the outer mitochondrial membrane.
- Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondria into the cytosol.
- Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
- Caspase Activation: The apoptosome activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3.
- Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.

Some studies on related maleimide compounds also suggest a potential involvement of the extrinsic pathway through the upregulation of the Fas death receptor, which would lead to the activation of caspase-8. However, the intrinsic pathway appears to be the primary mechanism.

Conclusion

p-Tolylmaleimide is a valuable compound for research, particularly in the development of new anticancer therapies. However, its hazardous properties necessitate a high level of caution and strict adherence to safety protocols. By understanding its chemical properties, hazards, and the appropriate handling and emergency procedures outlined in this guide, researchers can work with this compound safely and effectively. A thorough risk assessment and the implementation of robust control measures are essential to mitigate the risks associated with its use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bisindolylmaleimide IX Induces Reversible and Time-Dependent Tumor Necrosis Factor Receptor Family-Mediated Caspase Activation and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fortunejournals.com [fortunejournals.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Aryl Maleimides as Apoptosis Inducers on L5178-Y Murine Leukemia Cells (in silico, in vitro and ex vivo Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [p-Tolylmaleimide: A Comprehensive Safety and Handling Guide for Research Professionals]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b7728571#p-tolylmaleimide-safety-data-sheet>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com